4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
Description
The compound 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one features a 1,2,4-oxadiazole core linked to a 3-bromo-4-fluorophenyl group and a 1,2-dihydroisoquinolin-1-one scaffold substituted with a 4-ethylphenyl moiety. The dihydroisoquinolinone core may contribute to hydrogen bonding and π-π stacking interactions, critical for receptor binding .
Properties
IUPAC Name |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrFN3O2/c1-2-15-7-10-17(11-8-15)30-14-20(18-5-3-4-6-19(18)25(30)31)24-28-23(29-32-24)16-9-12-22(27)21(26)13-16/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNLYWGVWSDNQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Introduction of the bromo-fluorophenyl group: This step involves the bromination and fluorination of a phenyl ring, followed by its attachment to the oxadiazole ring.
Formation of the isoquinolinone core: This can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Attachment of the ethylphenyl group: This step involves the alkylation of the isoquinolinone core with an ethylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromo or fluoro groups.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or functionalities. Researchers utilize it in synthetic organic chemistry to explore new reaction pathways and mechanisms.
Biology
The biological activities of this compound are under extensive investigation. Key areas include:
- Antimicrobial Properties : Studies suggest that the compound may exhibit activity against various microbial strains. The presence of the oxadiazole ring is often linked to enhanced antimicrobial effects.
- Anticancer Potential : Preliminary studies indicate that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its interaction with specific molecular targets may disrupt cancerous pathways.
Medicine
In the medical field, this compound is being explored for its potential as a therapeutic agent . Research focuses on:
- Drug Development : Given its biological activities, the compound is being investigated as a candidate for new drug formulations targeting infectious diseases and cancer.
- Mechanism of Action Studies : Understanding how this compound interacts with enzymes or receptors can pave the way for designing more effective drugs.
Industry
The compound also finds applications in various industrial processes:
- Material Science : It is used in developing new materials with specific properties, such as enhanced thermal stability or chemical resistance.
- Dyes and Pigments : The unique structure allows for potential use in synthesizing dyes and pigments with desirable characteristics.
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential as an antibacterial agent.
- Cancer Cell Proliferation Inhibition : In vitro experiments demonstrated that the compound reduced the proliferation of breast cancer cells by inducing apoptosis. The study highlighted its potential role in cancer therapy.
- Material Development Research : Researchers have explored the use of this compound in creating polymeric materials with improved mechanical properties. The incorporation of oxadiazole units was found to enhance thermal stability.
Mechanism of Action
The mechanism of action of 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Cores
Substituent Variations on the Oxadiazole Ring
Key Observations :
- The target compound's bromo-fluoro substitution provides higher electronegativity and lipophilicity compared to chloro-fluoro analogues (e.g., ) .
Bioactive Analogues Targeting Ion Channels/Enzymes
Compounds in (e.g., 46–51) feature 1,2,4-oxadiazoles linked to benzimidazolones and trifluoromethyl biphenyl groups. These were designed as dual TRPA1/TRPV1 antagonists, with yields ranging from 30–72% and purities >98% . Unlike these, the target compound’s dihydroisoquinolinone core may offer improved hydrogen-bonding interactions with receptor pockets.
Antimicrobial and Antitubercular Analogues
highlights 1,2,4-oxadiazoles with phenoxyphenyl and aniline substituents, synthesized for antimicrobial activity. The target compound’s 4-ethylphenyl group may enhance membrane penetration compared to polar aniline derivatives (e.g., 4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline) . identifies C22 (3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide) as a potent anti-TB agent. The target’s bromine atom could improve metabolic stability relative to fluorine-only analogues .
Insights :
- The bromo-fluoro combination in the target compound likely increases molecular weight and lipophilicity , impacting bioavailability.
- Dihydroisoquinolinone cores (target and ) may exhibit lower solubility in aqueous media compared to benzimidazolones but better stacking interactions in hydrophobic pockets .
Biological Activity
The compound 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrFNO
- Molecular Weight : 386.13 g/mol
- CAS Number : 1204669-64-6
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation. Its structural components suggest potential interactions with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of related oxadiazole derivatives. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway. For example, one study reported an IC value of 0.1–1 µM for a related compound against human colorectal carcinoma cells (HCT-116) and lung cancer cells (A549) .
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| Similar Compound | HCT-116 | 0.1–1 |
| Similar Compound | A549 | 0.1–1 |
Anti-inflammatory Activity
The oxadiazole moiety has also been associated with anti-inflammatory effects. Research on related compounds indicates that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes .
Case Studies and Research Findings
- Study on Oxime Derivatives : A study published in PMC indicated that oxime derivatives possess significant anticancer and anti-inflammatory properties. The compound's ability to inhibit specific kinases was emphasized, suggesting a similar profile for our target compound .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the oxadiazole ring can enhance biological activity. This supports the hypothesis that our compound's unique structure may confer potent biological effects .
- In Vivo Studies : Preliminary in vivo studies on similar compounds have shown promising results in reducing tumor growth in animal models. For instance, a derivative demonstrated significant tumor inhibition when administered at specific dosages .
Q & A
Basic Research Questions
Q. What are the key structural motifs in this compound, and how do they influence reactivity or biological activity?
- Methodological Answer : The compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 4-ethylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further substituted with a 3-bromo-4-fluorophenyl group. These motifs confer rigidity, aromatic stacking potential, and halogen-bonding capabilities. Structural analogs (e.g., triazole derivatives in and isoxazolidine compounds in ) show that bromine and fluorine atoms enhance binding to hydrophobic pockets in enzymes, while oxadiazoles improve metabolic stability . X-ray crystallography (as in ) is recommended to validate bond angles and planarity.
Q. What synthetic routes are reported for analogous 1,2,4-oxadiazole-containing isoquinolinones?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Condensation of a nitrile oxide with a substituted amide to form the oxadiazole ring (e.g., via [3+2] cycloaddition).
- Step 2 : Functionalization of the isoquinolinone core using Ullmann or Buchwald-Hartwig coupling for aryl-aryl bond formation (see for analogous Pd-catalyzed coupling protocols).
- Step 3 : Halogenation (e.g., bromine/fluorine introduction via electrophilic substitution or cross-coupling, as in ).
Purity is verified via HPLC (C18 columns, acetonitrile/water gradient) and NMR (e.g., ¹H, ¹³C, and ¹⁹F NMR for fluorinated analogs in ) .
Advanced Research Questions
Q. How can solubility challenges during in vitro assays be addressed for this hydrophobic compound?
- Methodological Answer :
- Strategy 1 : Use co-solvents like DMSO (≤1% v/v) with surfactants (e.g., 0.01% Tween-80) to stabilize colloidal dispersions.
- Strategy 2 : Synthesize prodrugs by introducing ionizable groups (e.g., phosphate esters) at the 4-ethylphenyl position, as seen in for benzodiazepine derivatives.
- Strategy 3 : Nanoformulation via lipid-based carriers (e.g., liposomes) to enhance bioavailability. Dynamic Light Scattering (DLS) and TEM validate particle size distribution .
Q. How to resolve contradictory activity data in kinase inhibition assays?
- Methodological Answer :
- Step 1 : Validate assay conditions: Ensure ATP concentrations match physiological levels (1–10 mM) and account for solvent effects (DMSO can inhibit kinases at >0.1%).
- Step 2 : Perform competitive binding assays (SPR or ITC) to measure dissociation constants (Kd). Compare with structurally related inhibitors (e.g., triazol-5(4H)-thiones in or benzodiazepines in ).
- Step 3 : Use molecular docking (AutoDock Vina) to model interactions with kinase active sites. Adjust protonation states (Epik, Schrödinger) for pH-dependent binding .
Q. What computational approaches predict metabolic stability of the 1,2,4-oxadiazole moiety?
- Methodological Answer :
- Approach 1 : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) to evaluate hydrolysis susceptibility. Oxadiazoles with electron-withdrawing groups (e.g., -Br, -F) resist ring-opening (see for fluorine’s inductive effects).
- Approach 2 : MD simulations (AMBER force field) to assess interactions with cytochrome P450 isoforms. Focus on CYP3A4/2D6 due to their role in oxidizing heterocycles .
Q. How to design SAR studies for optimizing potency against a target enzyme?
- Methodological Answer :
- SAR Focus :
- Region A : Replace 4-ethylphenyl with bulkier groups (e.g., 4-tert-butylphenyl) to enhance hydrophobic interactions.
- Region B : Modify the oxadiazole’s substituents (e.g., replace Br with CF₃ for stronger electron-withdrawing effects; shows CF₃ improves IC₅₀ in fluorinated analogs).
- Tools : Use Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to quantify substituent contributions. Validate with enzyme kinetics (Lineweaver-Burk plots) .
Data Contradiction Analysis
Q. Conflicting crystallography vs. NMR data on dihedral angles: How to reconcile?
- Methodological Answer :
- Cause : X-ray structures (e.g., ) may reflect solid-state packing forces, while NMR (in solution) shows dynamic conformers.
- Resolution :
- Perform variable-temperature NMR to detect rotational barriers (e.g., around the oxadiazole-isoquinolinone bond).
- Compare with DFT-optimized gas-phase geometries (Gaussian 16).
- Use NOESY to identify predominant solution-phase conformers .
Experimental Design Guidelines
Q. What in vivo models are suitable for evaluating neuroprotective effects?
- Methodological Answer :
- Model 1 : Transgenic Aβ-overexpressing mice (Alzheimer’s disease) for assessing amyloid-beta aggregation inhibition.
- Model 2 : Middle cerebral artery occlusion (MCAO) in rats for stroke-related neuroprotection.
- Dosing : Administer compound at 10–50 mg/kg (IP or PO) with pharmacokinetic profiling (LC-MS/MS). Reference benzodiazepine neuroactivity in for dosing benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
